Iodo-PEG3-N3

Nucleophilic substitution Leaving group ability Click chemistry

Iodo-PEG3-N3 (CAS 936917-36-1) is a heterobifunctional polyethylene glycol (PEG) linker containing an iodo group on one terminus and an azide group on the other, separated by a three-unit PEG spacer. It serves as a versatile reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation and is employed as a PEG-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs).

Molecular Formula C8H16IN3O3
Molecular Weight 329.14 g/mol
Cat. No. B608115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodo-PEG3-N3
SynonymsIodo-PEG3-Azide
Molecular FormulaC8H16IN3O3
Molecular Weight329.14 g/mol
Structural Identifiers
InChIInChI=1S/C8H16IN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-8H2
InChIKeyUFRYEFKWTSOFBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Iodo-PEG3-N3: Heterobifunctional PEG Linker with Azide and Iodo Termini for Click Chemistry and PROTAC Synthesis


Iodo-PEG3-N3 (CAS 936917-36-1) is a heterobifunctional polyethylene glycol (PEG) linker containing an iodo group on one terminus and an azide group on the other, separated by a three-unit PEG spacer . It serves as a versatile reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation and is employed as a PEG-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs) .

Why Iodo-PEG3-N3 Cannot Be Simply Substituted with Other PEG-Azide Linkers


While various PEG-azide linkers share the azide functionality for click chemistry, substitution with analogs such as Bromo-PEG3-N3, Tosyl-PEG3-N3, or Azido-PEG3-amine can significantly alter reaction kinetics, product purity, and downstream application performance. The iodo leaving group exhibits superior nucleofugality compared to bromo or tosyl, enabling more efficient nucleophilic substitution under milder conditions [1]. Furthermore, the specific PEG3 spacer length and the hydrophobicity of the iodo terminus influence solubility, linker flexibility, and the spatial orientation in bioconjugates, directly impacting the efficacy of PROTACs or probes [2].

Quantitative Differentiation of Iodo-PEG3-N3 Against Closest Analogs: Evidence-Based Procurement Guide


Enhanced Nucleophilic Substitution Efficiency: Iodo-PEG3-N3 vs. Bromo-PEG3-N3

The iodo group in Iodo-PEG3-N3 is a superior leaving group compared to the bromo group in Bromo-PEG3-N3. This is quantitatively supported by the pKa of their conjugate acids and the carbon-halogen bond dissociation energies. The conjugate acid of iodide, hydroiodic acid (HI), has a pKa of -10, whereas hydrobromic acid (HBr) has a pKa of -9 [1]. A lower pKa indicates a more stable conjugate base and a better leaving group. Additionally, the C-I bond dissociation energy is approximately 240 kJ/mol, compared to 276 kJ/mol for the C-Br bond [2]. The weaker C-I bond facilitates faster and more complete nucleophilic displacement, leading to higher yields in substitution reactions under identical conditions.

Nucleophilic substitution Leaving group ability Click chemistry

Increased Hydrophobicity for Optimized PROTAC Linker Design: LogP Comparison of Iodo-PEG3-N3 and Bromo-PEG3-N3

Iodo-PEG3-N3 exhibits a computed XLogP3-AA value of 1.8, whereas Bromo-PEG3-N3 has a reported LogP of 0.47 [1][2]. This 1.33-unit increase in LogP reflects greater hydrophobicity, which can influence membrane permeability and intracellular distribution of PROTACs. The higher LogP of the iodo-terminated linker may enhance passive diffusion across cell membranes, potentially improving cellular uptake of PROTAC conjugates. However, it also reduces aqueous solubility, necessitating careful formulation considerations.

PROTAC Linker hydrophobicity LogP

Higher Purity Specification for Sensitive Bioconjugation: Iodo-PEG3-N3 vs. Bromo-PEG3-N3

Commercial Iodo-PEG3-N3 is routinely supplied with a purity of 97.0% (HY-130525) , while Bromo-PEG3-N3 is typically offered at ≥90% purity [1]. The 7% higher purity specification reduces the risk of side reactions from impurities, which is critical for stoichiometry-sensitive bioconjugation and PROTAC assembly where precise linker incorporation is essential for maintaining target engagement and degradation efficiency.

Purity Bioconjugation Quality control

Defined Solubility for Standardized Assay Conditions: Iodo-PEG3-N3 vs. Azido-PEG3-amine

Iodo-PEG3-N3 has a reported solubility of 10 mM in DMSO , providing a clear benchmark for preparing stock solutions. In contrast, Azido-PEG3-amine, while soluble in chloroform and methanol, lacks a standardized DMSO solubility specification . This defined solubility facilitates reproducible experimental setups, particularly in high-throughput screening and in vitro assays where DMSO is the preferred solvent for compound handling.

Solubility DMSO Assay development

Procurement-Driven Application Scenarios for Iodo-PEG3-N3


PROTAC Linker Optimization: Leveraging Iodo Leaving Group for Efficient Assembly

In PROTAC synthesis, the iodo group of Iodo-PEG3-N3 enables rapid and high-yield nucleophilic substitution with thiol or amine nucleophiles on E3 ligase ligands or target protein binders . Compared to bromo analogs, the lower C-I bond dissociation energy (240 vs. 276 kJ/mol) allows for milder reaction conditions, preserving sensitive functional groups elsewhere in the PROTAC molecule [1].

Click Chemistry Bioconjugation: Dual Reactivity for Sequential Labeling

Iodo-PEG3-N3 provides orthogonal reactivity: the azide participates in CuAAC or SPAAC click reactions with alkynes, while the iodo group undergoes nucleophilic displacement . This dual functionality permits sequential bioconjugation strategies, such as first attaching the linker to a biomolecule via the iodo handle, then installing a fluorophore or affinity tag via azide-alkyne cycloaddition [1].

Hydrophobic Probe Design for Cellular Uptake Studies

With an XLogP3-AA of 1.8, Iodo-PEG3-N3 imparts greater hydrophobicity than bromo or amine analogs, making it suitable for designing cell-permeable probes . The increased LogP can enhance passive membrane diffusion of PROTACs or imaging agents, a critical parameter in intracellular target engagement studies [1].

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